molecular formula C12H20ClN5 B15113395 N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15113395
M. Wt: 269.77 g/mol
InChI Key: UXTUKROFBLSTFX-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is a pyrazole-based compound featuring two distinct pyrazole rings: one substituted with a methyl group at the 4-position and another with an ethyl and methyl group at the 2- and 5-positions, respectively. The hydrochloride salt enhances its aqueous solubility, making it suitable for biological applications . Its pharmacological profile includes anti-inflammatory activity and interactions with biological pathways, attributed to the pyrazole core’s versatility in binding enzymes or receptors .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

UXTUKROFBLSTFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with an alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting product is then further reacted with ethyl and methyl substituents to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in catalytic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness arises from its substitution pattern and hydrochloride salt. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological Activities
Target Compound Dual pyrazole rings with 1,3-dimethyl, 2-ethyl-5-methyl groups; hydrochloride salt Anti-inflammatory, enzyme/receptor modulation
4-Aminoantipyrine Single pyrazole ring with amino and methyl groups Lacks ethyl group and second pyrazole ring Analgesic, antipyretic
Pyrazolo[1,5-a]pyrimidines Fused pyrazole-pyrimidine rings Hybrid ring system Broad biological activities (unspecified)
N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride Fluorophenyl and dimethylpyrazole groups Fluorophenyl substituent vs. ethyl-methyl-pyrazole Enhanced membrane penetration due to fluorine
2-chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Pyrimidine-pyrazole hybrid Chloro and pyrimidine groups Kinase inhibition (speculative)
1-(2-fluoroethyl)-N-[1H-pyrazole]methylamine Single pyrazole with fluoroethyl group Simpler structure, fewer methyl groups Noted for improved binding affinity

Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound significantly improves aqueous solubility compared to neutral analogs like pyrrole derivatives .
  • Substituent Effects : Fluorine or chlorine substituents in analogs (e.g., N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine) enhance lipid solubility and bioavailability . Ethyl and methyl groups in the target compound balance steric effects and metabolic stability .

Pharmacological Profiles

  • Fluorinated Analogs : Compounds with fluorine (e.g., N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride) exhibit stronger enzyme binding but may face higher toxicity risks .
  • Chlorinated Derivatives : Chlorine substituents (e.g., 2-chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine) are linked to kinase inhibition but lack the target’s dual pyrazole synergy .

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